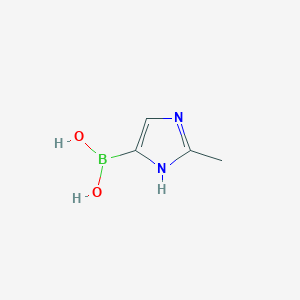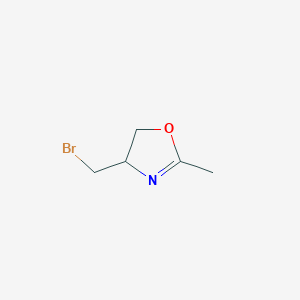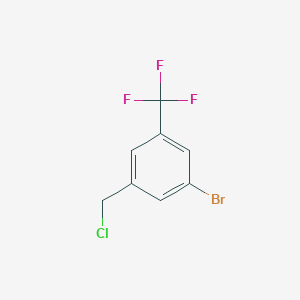![molecular formula C11H13F2NO3 B11721729 (E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)
(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final condensation reaction to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine is used as a reagent in various synthetic pathways, contributing to the development of new compounds and materials.
Biology
In biological research, this compound may be utilized in studies involving enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic targets.
Medicine
The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound can be employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to bind to specific sites on target molecules underlies its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives and compounds with difluoroethoxy and methoxy groups. Examples include:
- 2-Fluorodeschloroketamine
- Fluoxetine related compounds
Uniqueness
Conclusion
(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
Molecular Formula |
C11H13F2NO3 |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H13F2NO3/c1-7(14-15)8-3-4-9(10(5-8)16-2)17-6-11(12)13/h3-5,11,15H,6H2,1-2H3/b14-7- |
InChI Key |
REMMIJNNJKKAFI-AUWJEWJLSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OCC(F)F)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-Difluorobenzyl)thio]nicotinic Acid](/img/structure/B11721671.png)

![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
![2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11721688.png)
![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)
![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)




